Ciclopalmina-KAAD

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cyclopamine-KAAD has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Cancer Research: It is used to study the Hedgehog signaling pathway’s role in cancer development and to develop potential therapeutic strategies

Developmental Biology: The compound helps researchers understand the Hedgehog pathway’s role in embryonic development and tissue regeneration

Drug Development: Cyclopamine-KAAD is used in the development of new drugs targeting the Hedgehog signaling pathway for treating various cancers and other diseases

Mecanismo De Acción

Target of Action

Cyclopamine-KAAD is a potent inhibitor of the Hedgehog (Hh) signaling pathway . Its primary target is a protein called Smoothened (Smo), which is a key player in the Hh signaling pathway . This pathway plays a crucial role in embryonic development and, when dysregulated, can contribute to the development of cancer .

Mode of Action

Cyclopamine-KAAD interacts with its target, Smo, by binding to it in a dose-dependent manner . This binding promotes the exit of Smo from the endoplasmic reticulum . The interaction of Cyclopamine-KAAD with Smo inhibits the Hh signaling pathway, thereby suppressing the activation of this pathway .

Biochemical Pathways

The primary biochemical pathway affected by Cyclopamine-KAAD is the Hedgehog signaling pathway . By inhibiting Smo, Cyclopamine-KAAD suppresses the activation of the Hh pathway . This results in downstream effects that include the inhibition of cellular processes such as cell growth and differentiation, which are regulated by the Hh pathway .

Pharmacokinetics

It is known that cyclopamine-kaad is cell-permeable , which suggests that it can be absorbed and distributed within the body’s cells

Result of Action

The inhibition of the Hh signaling pathway by Cyclopamine-KAAD has several molecular and cellular effects. It has been shown to inhibit the invasion and migration of certain cancer cells . Additionally, it decreases the expression of certain proteins, including the glioma-associated oncogene 1 (Gli1), and increases TRAIL-mediated cell death in certain types of glioblastoma cultures .

Análisis Bioquímico

Biochemical Properties

Cyclopamine-KAAD interacts with the Smoothened (SMO) receptor, a key protein in the Hedgehog signaling pathway . It blocks the binding of BODIPY-cyclopamine to cells expressing Smoothened (Smo) in a dose-dependent manner .

Cellular Effects

Cyclopamine-KAAD has been shown to inhibit the invasion and migration of Bel-7402 hepatocarcinoma cells . It also decreases the expression of nuclear glioma-associated oncogene 1 (Gli1) and cytosolic MMP-9, pERK1, and pERK2 proteins in a dose-dependent manner .

Molecular Mechanism

Cyclopamine-KAAD exerts its effects at the molecular level by binding to the Smoothened (SMO) receptor, thereby inhibiting the Hedgehog signaling pathway . This leads to a decrease in the expression of target genes that are regulated by this pathway .

Temporal Effects in Laboratory Settings

Cyclopamine-KAAD has been shown to cause a substantial decrease in oxygen consumption in a number of non-small-cell lung cancer (NSCLC) cell lines, similar to the effect of glutamine depletion . It also increases ROS generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in NSCLC cells .

Dosage Effects in Animal Models

For instance, it has been shown that high concentrations of cyclopamine (10 μM) have cytotoxic effects on cancer cells that do not express Smo .

Metabolic Pathways

It is known that it inhibits the Hedgehog signaling pathway, which plays a crucial role in cell growth, differentiation, and repair .

Transport and Distribution

It is known that it binds to the Smoothened (SMO) receptor, which is a key component of the Hedgehog signaling pathway .

Subcellular Localization

It is known that it binds to the Smoothened (SMO) receptor, which is a transmembrane protein . This suggests that Cyclopamine-KAAD may be localized to the cell membrane where the Smoothened (SMO) receptor is present.

Métodos De Preparación

Cyclopamine-KAAD is synthesized through a series of chemical reactions starting from cyclopamine. The synthetic route involves the modification of cyclopamine by introducing a keto group and an aminoethyl-aminocaproyl-dihydrocinnamoyl moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations . Industrial production methods are not widely documented, but the synthesis is generally carried out in specialized laboratories due to the complexity of the chemical modifications required.

Análisis De Reacciones Químicas

Cyclopamine-KAAD undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Cyclopamine-KAAD is unique compared to other similar compounds due to its higher potency and lower toxicity. Similar compounds include:

Cyclopamine: The parent compound, which also inhibits the Hedgehog signaling pathway but with lower potency

Jervine: Another natural compound with similar inhibitory effects on the Hedgehog pathway

Cur61414: A synthetic inhibitor of the Hedgehog pathway with different structural features.

Cyclopamine-KAAD’s unique structural modifications make it a more effective and safer option for research and potential therapeutic applications .

Propiedades

IUPAC Name |

N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHRPWOAMDJICD-BWBMXWGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587893 | |

| Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306387-90-6 | |

| Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Cyclopamine-KAAD and how does it exert its effect?

A1: Cyclopamine-KAAD acts as an antagonist of Smoothened (SMO) [, , , , ], a G protein-coupled receptor (GPCR) crucial for the Hedgehog (Hh) signaling pathway. By binding to SMO, Cyclopamine-KAAD inhibits the pathway, ultimately disrupting downstream signaling events like the activation of GLI transcription factors. This inhibition has been linked to decreased cell viability, reduced clonogenicity, and induction of apoptosis in various cancer cell lines [, , , ].

Q2: How does the inhibition of SMO by Cyclopamine-KAAD impact specific cellular processes in cancer cells?

A2: In DLBCL cell lines, particularly the ABC subtype, inhibiting SMO with Cyclopamine-KAAD has been shown to decrease the phosphorylation levels of AKT, a key protein kinase involved in cell survival and proliferation []. Furthermore, this inhibition can also lead to a decrease in the expression of BCL2 [], an anti-apoptotic protein, making cells more susceptible to apoptosis. These effects highlight the potential of Cyclopamine-KAAD as an anti-cancer agent.

Q3: Are there any differences in the cellular response to Cyclopamine-KAAD depending on the presence of specific genetic alterations?

A3: Research suggests that DLBCL cells harboring the t(14;18)(q32;q21) translocation, which often leads to BCL2 overexpression, display resistance to apoptosis induced by Cyclopamine-KAAD alone []. This finding suggests that combining Cyclopamine-KAAD with agents that functionally inhibit BCL2 might be a promising therapeutic strategy in such cases.

Q4: Can the efficacy of Cyclopamine-KAAD be influenced by the tumor microenvironment?

A4: Studies have indicated that the presence of stromal cells can lead to upregulation of BCL2 in tumor cells, potentially impacting the effectiveness of Cyclopamine-KAAD []. This observation underscores the complexity of tumor biology and the importance of considering the microenvironment when developing therapeutic strategies.

Q5: Are there alternative binding sites for Cyclopamine-KAAD on SMO?

A5: Research using a NanoBRET-based binding assay has revealed the existence of two distinct binding sites for a fluorescent derivative of Cyclopamine, BODIPY-cyclopamine, on SMO [, ]. This finding provides valuable insights into the molecular pharmacology of SMO and may have implications for the development of more selective and potent SMO inhibitors.

Q6: Beyond its use in cancer, are there other potential applications of Cyclopamine-KAAD being explored?

A6: Research suggests that Cyclopamine-KAAD can inhibit postnatal beta cell neogenesis from adult rat exocrine pancreas in vitro []. While this finding is in its early stages, it highlights the potential of Cyclopamine-KAAD as a tool to study pancreatic development and beta cell regeneration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

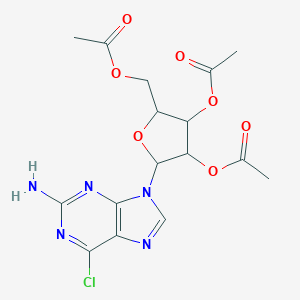

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)

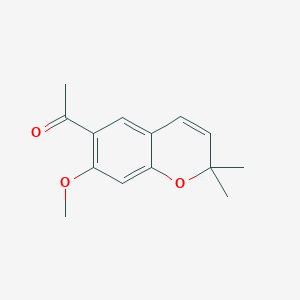

![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)